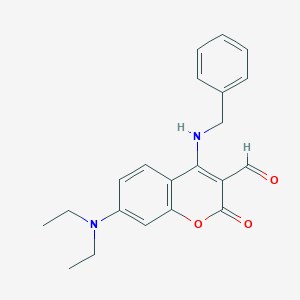![molecular formula C22H27ClN2O2 B274365 N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BOC-3-amine and has been studied extensively for its biological activity and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of BOC-3-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, BOC-3-amine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
BOC-3-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as an acetylcholinesterase inhibitor, BOC-3-amine has been shown to exhibit antioxidant properties and to modulate the activity of certain ion channels in the brain. These effects may contribute to its potential therapeutic uses in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BOC-3-amine for lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to study the specific biological pathways that are affected by BOC-3-amine. However, one limitation of BOC-3-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BOC-3-amine. One area of interest is the development of more efficient synthesis methods for BOC-3-amine, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of BOC-3-amine and to identify its potential therapeutic uses in the treatment of neurological disorders. Finally, the development of more soluble derivatives of BOC-3-amine could facilitate its use in a wider range of experimental settings.
Synthesemethoden
The synthesis of BOC-3-amine involves several steps, including the protection of the amine group, the formation of the bicyclic ring, and the deprotection of the amine group. The most common method for synthesizing BOC-3-amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-hydroxybenzyl alcohol in the presence of a base to form the protected intermediate. This intermediate is then reacted with 1-azabicyclo[2.2.2]octane to form the bicyclic ring, followed by deprotection of the amine group to yield BOC-3-amine.
Wissenschaftliche Forschungsanwendungen
BOC-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Additionally, BOC-3-amine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H27ClN2O2 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H27ClN2O2/c1-26-21-12-17(13-24-20-14-25-9-7-18(20)8-10-25)11-19(23)22(21)27-15-16-5-3-2-4-6-16/h2-6,11-12,18,20,24H,7-10,13-15H2,1H3 |
InChI-Schlüssel |
SJSVHBIGZBAXFI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
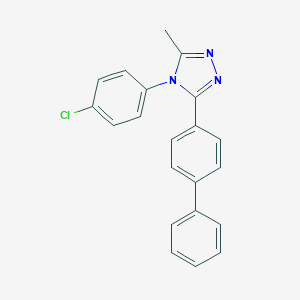
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
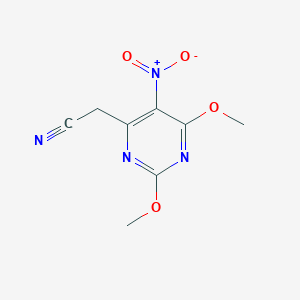
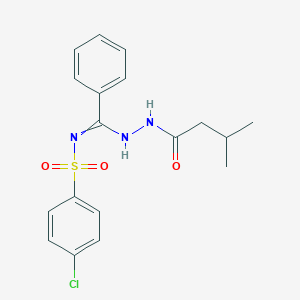
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
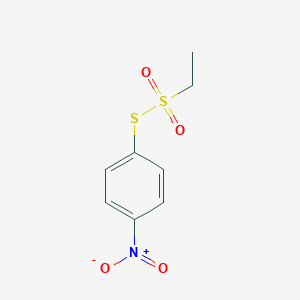
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
